N-(Ethylsulfonyl)-D-phenylalanine

Description

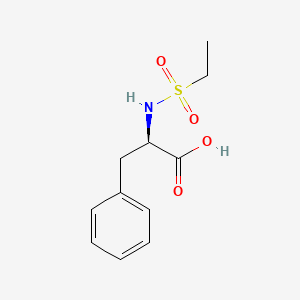

N-(Ethylsulfonyl)-D-phenylalanine is a synthetic derivative of D-phenylalanine, characterized by an ethylsulfonyl (-SO₂-C₂H₅) group attached to the amino nitrogen. This modification enhances its metabolic stability and alters its physicochemical properties compared to unmodified phenylalanine. The ethylsulfonyl group introduces both steric bulk and electron-withdrawing effects, which influence its interactions with biological targets, solubility, and pharmacokinetic profiles.

Properties

CAS No. |

172317-19-0 |

|---|---|

Molecular Formula |

C11H15NO4S |

Molecular Weight |

257.31 g/mol |

IUPAC Name |

(2R)-2-(ethylsulfonylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C11H15NO4S/c1-2-17(15,16)12-10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)/t10-/m1/s1 |

InChI Key |

NYNHAVLNFKMZBJ-SNVBAGLBSA-N |

Isomeric SMILES |

CCS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparisons:

Functional Groups and Pharmacological Effects :

- Nateglinide and A-4166 : Both feature bulky aliphatic substituents (cyclohexylcarbonyl) and act as hypoglycemic agents by modulating insulin secretion via pancreatic K⁺ channels. The ethylsulfonyl group in this compound, being smaller and more polar, may target similar pathways but with altered binding kinetics or tissue specificity .

- Sulfosulfuron : A sulfonylurea herbicide with an ethylsulfonyl group linked to a heterocyclic core. While its primary target (plant enzymes) differs, the sulfonamide moiety’s electronic properties may parallel those in this compound, suggesting shared synthetic strategies .

Physicochemical Properties: Solubility and Stability: The ethylsulfonyl group enhances water solubility compared to aromatic sulfonamides (e.g., N-[(4-Methylphenyl)sulfonyl]-D-phenylalanine, m.p. 164–165°C ). Acid-Base Behavior: The pKa of N-[(4-Methylphenyl)sulfonyl]-D-phenylalanine is 3.31 , typical for sulfonamides. This compound likely exhibits similar acidity, influencing its ionization state under physiological conditions.

Synthetic Routes :

- This compound can be synthesized via sulfonylation of D-phenylalanine using ethylsulfonyl chloride, analogous to the preparation of N-Boc-D-phenylalanine (), where chloroform and isobutyl chloroformate are employed .

Research Findings and Implications

- Hypoglycemic Analogs : Nateglinide and A-4166 demonstrate that D-phenylalanine derivatives with electron-withdrawing substituents effectively modulate glucose metabolism. The ethylsulfonyl group’s smaller size may reduce off-target effects compared to bulkier analogs .

- Structural Tunability : The contrast between aromatic (N-[(4-Methylphenyl)sulfonyl]-D-phenylalanine) and aliphatic sulfonamides underscores the role of substituent choice in optimizing drug-like properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.